molecular formula C7H6BrF3N2 B1444640 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1256811-19-4

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1444640
M. Wt: 255.03 g/mol
InChI Key: QRXFYWNKCQRQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is synthesized using several methods and is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of “3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 5th position, and an amine group at the 2nd position . The empirical formula is C6H4BrF3N2 and the molecular weight is 241.01 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine serves as a valuable intermediate in organic synthesis, contributing to the development of various chemical compounds. For instance, it has been utilized in the preparation of trifluoromethyl-containing building blocks for the synthesis of aminopyrroles through the 2H-azirine ring expansion strategy. This process leads to the formation of compounds like alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and their derivatives, which can undergo further transformations such as methylation/hydrazinolysis to produce alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical sciences, derivatives of 3-Bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine have been explored for their potential therapeutic applications. Research has led to the development of novel pyridine-based derivatives with promising biological activities. For instance, a study described the synthesis of a series of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, which showed significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. Among these compounds, specific derivatives exhibited noteworthy efficacy against clot formation in human blood and potent antibacterial properties against Escherichia coli (Ahmad et al., 2017).

properties

IUPAC Name

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFYWNKCQRQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Synthesis routes and methods

Procedure details

To a mixture of N-methyl-(5-trifluoromethyl-pyridin-2-yl)-amine (3.48 g) and DMF (20 ml), N-bromosuccinimide (4.27 g) was added, and stirred at room temperature for 1 hour. Into the reaction mixture, saturated aqueous ammonium chloride solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 4.8 g of N-methyl-(3-bromo-5-trifluoromethyl-pyridin-2-yl)-amine.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.